molecular formula C11H12ClN3O2 B13878568 5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine

5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine

Cat. No.: B13878568
M. Wt: 253.68 g/mol
InChI Key: JEZXGVKNBALBRH-UHFFFAOYSA-N
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Description

The compound 5-{3-chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine is a 1,3,4-oxadiazole derivative featuring a 3-chloro-4-(isopropoxy)phenyl substituent. The oxadiazole ring contributes to its stability and ability to engage in hydrogen bonding, while the chloro and isopropoxy groups modulate its lipophilicity and electronic properties .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H12ClN3O2/c1-6(2)16-9-4-3-7(5-8(9)12)10-14-15-11(13)17-10/h3-6H,1-2H3,(H2,13,15)

InChI Key

JEZXGVKNBALBRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN=C(O2)N)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediate Preparation

  • Aromatic precursor: 3-chloro-4-(1-methylethyl)oxybenzoic acid or its derivatives.
  • Hydrazide formation: The carboxylic acid is converted to the corresponding hydrazide by reaction with hydrazine hydrate under reflux conditions in ethanol.
  • Protection of phenolic hydroxyl group: The 4-position hydroxy group is often protected or modified via alkylation (e.g., isopropylation) to yield the 4-isopropoxy substituent.

Cyclization to Oxadiazole

  • The hydrazide intermediate undergoes cyclodehydration using phosphorus oxychloride (POCl₃) or a similar dehydrating agent.
  • Reaction conditions typically involve refluxing the hydrazide with POCl₃ for 30–60 minutes, followed by quenching with water.
  • The reaction mixture is then basified with potassium hydroxide to precipitate the oxadiazole product.
  • The crude product is filtered, washed, and recrystallized from ethanol for purification.

Purification and Characterization

  • Purification is achieved by recrystallization from ethanol or methanol.
  • Further purification can involve chromatographic techniques such as flash chromatography or Biotage purification systems.
  • Analytical characterization includes:

Reaction Conditions and Data Table Summary

Step Reagents/Conditions Notes Yield (%) Reference
Hydrazide formation Hydrazine hydrate, reflux in ethanol From 3-chloro-4-isopropoxybenzoic acid 70–85
Cyclodehydration to oxadiazole Phosphorus oxychloride, reflux 30–60 min Followed by basification with KOH 60–75
Purification Recrystallization (ethanol/methanol), chromatography Biotage purification possible -
Characterization IR, ¹H-NMR, ¹³C-NMR, MS, elemental analysis Confirms oxadiazole ring and substituents -

Alternative Synthetic Routes

  • Triphenylphosphine-mediated cyclization: Hydrazide precursors can be cyclized using triphenylphosphine and triethylamine in the presence of carbon tetrachloride at elevated temperatures (~100 °C) to form the oxadiazole ring efficiently.
  • Ester hydrazide cyclization: Starting from methyl esters of the aromatic acid, hydrazinolysis yields hydrazides, which are then cyclized using orthoformates or orthoacetates under acidic catalysis to form oxadiazoles.
  • Amide coupling and subsequent cyclization: Acid chlorides derived from the aromatic acid can be coupled with hydrazine derivatives, followed by cyclization to yield substituted oxadiazoles.

Research Findings and Applications

  • The oxadiazole ring system is a privileged scaffold in medicinal chemistry due to its broad biological activities including antibacterial, antifungal, and receptor agonist properties.
  • The 5-{3-chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine compound has been investigated as a potential pharmacologically active agent, with synthetic methods optimized for yield and purity.
  • The presence of the 3-chloro and 4-isopropoxy substituents on the phenyl ring influences the compound's lipophilicity and receptor binding affinity, which is critical in drug design.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles.

Scientific Research Applications

5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and polymers due to its stable oxadiazole ring.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in the substituents on the phenyl ring and the heterocyclic core (e.g., oxadiazole vs. thiadiazole). Below is a comparative analysis:

Compound Name Substituents on Phenyl Ring Heterocycle Molecular Weight Key Features Reference
5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine 3-Cl, 4-(isopropoxy) 1,3,4-Oxadiazole 265.71* Moderate lipophilicity (LogP ~2.2), hydrogen-bonding capability
5-(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine 3-Cl, 4-(4-fluorobenzyloxy) 1,3,4-Oxadiazole 336.17 Enhanced aromaticity; fluorobenzyl group increases metabolic stability
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine 3-Br, 4-(2-Cl-4-F-benzyloxy) 1,3,4-Oxadiazole 426.62 Bromine increases molecular weight; dual halogens may enhance binding
5-(4-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2-amine 4-Cl, 2-CH3 1,3,4-Oxadiazole 209.63 Lower molecular weight; methyl group improves solubility
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Cl-benzylidene, 4-CH3 1,3,4-Thiadiazole 305.80 Thiadiazole core differs in electronic properties; known insecticidal activity

*Calculated based on molecular formula C₁₂H₁₃ClN₃O₂.

Crystallographic and Hydrogen-Bonding Profiles

  • The oxadiazole ring in 5-phenyl-1,3,4-oxadiazol-2-amine () exhibits nearly identical C–O (1.364–1.369 Å) and C–N (1.285–1.289 Å) bond lengths, suggesting resonance stabilization. Substituents like isopropoxy in the target compound induce minor torsional angles (~13° between phenyl and oxadiazole planes) .
  • Crystal packing via N–H⋯N hydrogen bonds () forms 3D networks, enhancing thermal stability and solubility profiles .

Key Research Findings and Trends

  • Lipinski’s Rule Compliance : Most oxadiazole derivatives (MW <500, LogP <5) adhere to Lipinski’s criteria, making them orally bioavailable candidates .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (Cl, Br) at the 3-position enhance receptor binding.
    • Bulky substituents (e.g., benzyloxy) improve metabolic stability but may reduce solubility.
    • Thiadiazole cores () offer distinct electronic profiles compared to oxadiazoles, influencing target selectivity .

Biological Activity

5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of 5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine is C11_{11}H12_{12}ClN3_{3}O2_{2}, with a molecular weight of approximately 253.69 g/mol. The compound features a unique heterocyclic structure that contributes to its biological activity.

Synthesis

The synthesis typically involves the reaction of thiosemicarbazide with chloroacetyl chloride under controlled conditions. The process can be summarized as follows:

  • Reagents : Thiosemicarbazide and chloroacetyl chloride.
  • Conditions : Heating at 90°C for several hours followed by cooling and extraction.
  • Yield : Approximately 45.6% .

Antimicrobial Properties

Research indicates that 5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine exhibits significant antibacterial and antifungal activities. It has been shown to interfere with essential cellular processes in microbial cells, leading to cell death:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Demonstrated inhibitory effects on common fungal pathogens .

The mechanism by which this compound exerts its antimicrobial effects involves binding to specific targets within microbial cells. This binding disrupts metabolic pathways crucial for cell survival, although further research is needed to fully elucidate these mechanisms .

Comparative Analysis with Other Compounds

A comparative analysis of similar oxadiazole derivatives shows varying degrees of biological activity:

Compound NameStructure FeaturesBiological Activity
5-(Phenyl)-1,3,4-Oxadiazol-2-AminePhenyl group instead of chloro-isopropoxyAntimicrobial
5-(3-Bromo)-1,3,4-Oxadiazol-2-AmineBromine substitutionAntifungal
5-(2-Methylphenyl)-1,3,4-Oxadiazol-2-AmineMethyl substitution on phenylAntibacterial

This table highlights the unique substituents of 5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amines that enhance its solubility and biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have documented the biological activities of oxadiazole derivatives:

  • Dhumal et al. (2016) explored a combination of oxadiazole with thiazole and pyridine rings for antitubercular activity. Their findings indicated strong inhibition against Mycobacterium bovis BCG .
  • Desai et al. (2016) focused on pyridine-based oxadiazole derivatives showing significant antibacterial and antifungal properties through molecular docking studies .
  • Shingare et al. (2018) synthesized hybrid derivatives combining oxadiazole with isoxazole rings that exhibited strong antimicrobial effects against various bacterial strains .

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